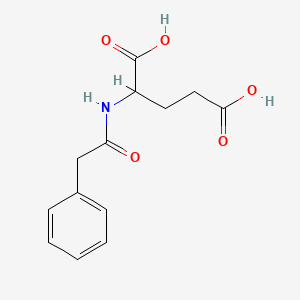
N1-异丁基-N2-((1-(苯磺酰基)吡咯烷-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The structure of “N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” are not detailed in the available resources. The molecular formula is C17H25N3O4S and the molecular weight is 367.46.作用机制
The mechanism of action of IPSO involves its interaction with a specific protein target. IPSO binds to the protein target, inhibiting its activity and preventing it from carrying out its normal function. This inhibition leads to various biochemical and physiological effects, which are discussed in the following section.
Biochemical and Physiological Effects
The inhibition of the protein target by IPSO leads to various biochemical and physiological effects. IPSO has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IPSO has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. IPSO has also been shown to reduce inflammation, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of IPSO in lab experiments is its specificity for a particular protein target. This specificity allows researchers to study the effects of inhibiting this target in a controlled manner. Additionally, IPSO has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of IPSO is its complex synthesis process, which may limit its widespread use in research.
未来方向
There are several potential future directions for IPSO research. One area of research is the development of IPSO-based drugs for the treatment of cancer and other diseases. Additionally, researchers may explore the use of IPSO in combination with other drugs to enhance its efficacy. Finally, researchers may study the effects of IPSO on other protein targets to identify potential new applications for this compound.
Conclusion
In conclusion, IPSO is a promising compound that has gained significant attention in the field of scientific research. Its specificity for a particular protein target, anti-cancer properties, and low toxicity profile make it a potential candidate for drug development. Further research is needed to explore the full potential of IPSO in various areas of scientific research.
合成方法
The synthesis of IPSO involves a multi-step process that requires specific reagents and conditions. The first step involves the formation of a pyrrolidine ring, followed by the addition of an oxalamide group. The final step involves the introduction of an isobutyl group and a phenylsulfonyl group. The synthesis of IPSO is a complex process that requires expertise in organic chemistry.
科学研究应用
药物化学与药物发现
吡咯烷环是设计生物活性化合物的宝贵支架。以下原因说明了这一点:
植物激素类似物
吡咯烷环已在植物激素类似物的设计中得到探索。 例如,吲哚衍生物,包括含有吡咯烷部分的那些,模拟植物激素,如吲哚-3-乙酸 .
中子俘获治疗的硼载体
虽然与吡咯烷环没有直接关系,但硼酸和它们的酯(可以用吡咯烷基团进行官能化)被认为是药物输送装置和中子俘获治疗的候选者。 然而,在水中的稳定性仍然是一个挑战 .
属性
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)11-18-16(21)17(22)19-12-14-7-6-10-20(14)25(23,24)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGSBKNIWCQOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2421980.png)
![N-(4-acetylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2421981.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
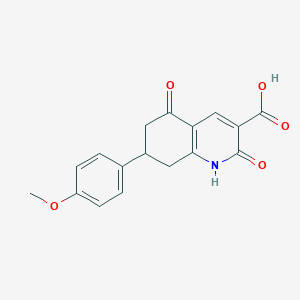

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)

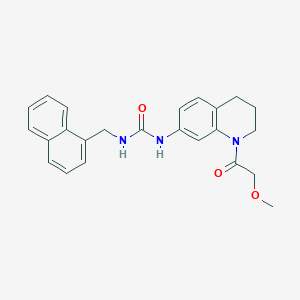
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)
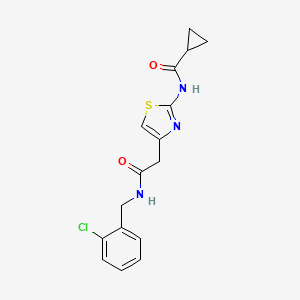
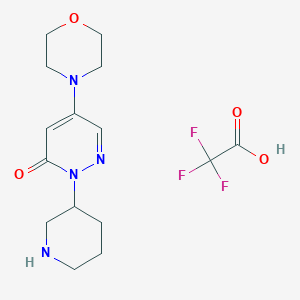
![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)
![N-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2422002.png)
